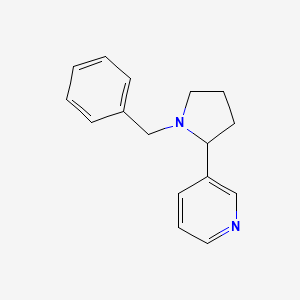
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular ester is formed from benzoic acid and butyl alcohol, with an aminocarbonyl group attached to the oxygen atom. It is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester typically involves the esterification of benzoic acid with butyl alcohol in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions. Common catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually performed at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the ester. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and butyl alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form benzoic acid and other oxidation products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH), elevated temperature.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperature.
Major Products Formed
Hydrolysis: Benzoic acid and butyl alcohol.
Reduction: Corresponding alcohol.
Oxidation: Benzoic acid and other oxidation products.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of esterases, enzymes that hydrolyze esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: It is used as a plasticizer, solvent, and in the formulation of perfumes and flavorings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and butyl alcohol. The released benzoic acid can then participate in various metabolic pathways, including conjugation with glycine to form hippuric acid, which is excreted in the urine.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Methyl benzoate: An ester formed from benzoic acid and methanol.
Butyl acetate: An ester formed from acetic acid and butyl alcohol.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester is unique due to the presence of the aminocarbonyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications in drug delivery and enzymatic studies.
Properties
CAS No. |
88599-43-3 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
butyl 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-8-16-11(14)9-6-4-5-7-10(9)17-12(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15) |
InChI Key |
JZWIHVYDENUJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


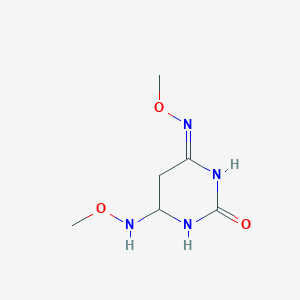
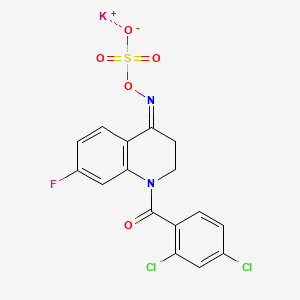
![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
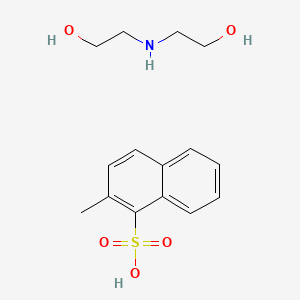
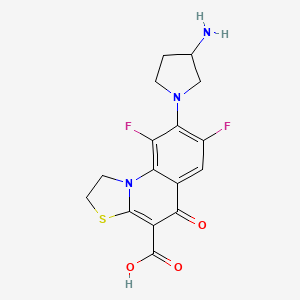
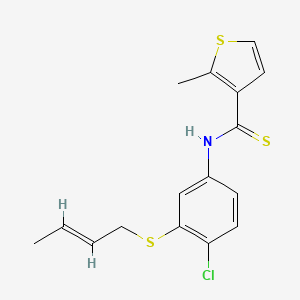
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)
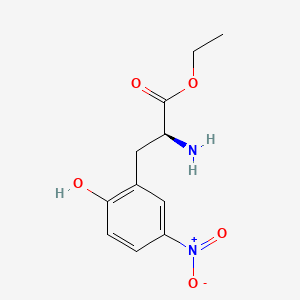
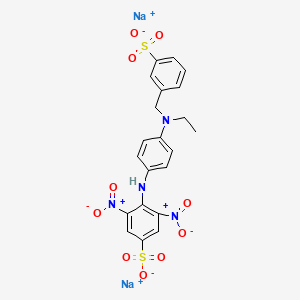
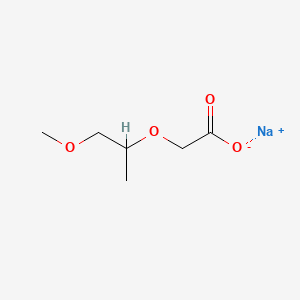
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
